Berotralstat

説明

Berotralstat is used to prevent attacks of hereditary angioedema (HAE) in adults and children at least 12 years old . It is not for use in treating an HAE attack that has already begun .

Synthesis Analysis

The synthesis of Berotralstat relies on two fragments, berotralstat carboxylic acid Fragment and chiral dibenzylamine . The synthesis was carried out in three steps .

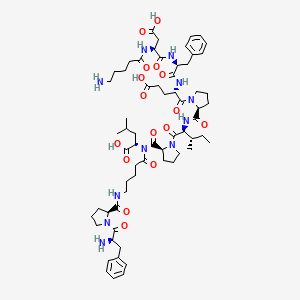

Molecular Structure Analysis

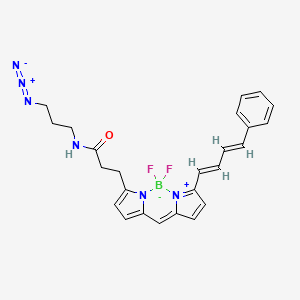

Berotralstat has a molecular formula of C30H26F4N6O . Its molecular weight is 562.573 g·mol −1 .

Chemical Reactions Analysis

Berotralstat undergoes diazotization and oxidation state adjustment mediated by stannous chloride . Aniline 116 underwent regioselective cyclative condensation with diketone 117 to afford pyrazole 118 . Oxidative cleavage of the furan provided carboxylic acid 119 in good yield .

Physical And Chemical Properties Analysis

Berotralstat is a white to off-white powder that is soluble in water at pH ≤ 4 . The molecular formula is C30H26F4N6O .

科学的研究の応用

Treatment of Hereditary Angioedema (HAE)

Berotralstat is primarily used for the treatment of Hereditary Angioedema (HAE), a rare genetic disease that causes episodic swelling in the skin and submucosal membranes . It is an orally administered kallikrein inhibitor developed by BioCryst Pharmaceuticals .

Inhibition of Kallikrein

The inhibition of kallikrein by berotralstat decreases the production of bradykinin, which prevents the localized tissue edema that occurs during attacks of HAE . This is a key mechanism of action for Berotralstat.

Prophylaxis to Prevent HAE Attacks

Berotralstat has been approved in the USA, and subsequently in Japan, for prophylaxis to prevent attacks of HAE in adults and pediatric patients aged 12 years or older .

Rapid Onset of Action

Berotralstat has physiochemical properties that promote both rapid dissolution in the stomach and rapid absorption in the upper intestine. This contributes to its fast and efficient absorption . A single oral administration of Berotralstat rapidly provides near-complete inhibition of plasma kallikrein and blockade of high-molecular-weight kininogen cleavage as early as 15 min .

Clinical Efficacy

In a phase 2 clinical trial, Berotralstat significantly reduced the time to beginning of symptom relief (p < 0.0001) with median times of 1.6 h (95% CI: 1.5–3.0) with Berotralstat versus 9.0 h (4.0–17.2) with placebo .

Future Research and Development

KONFIDENT (NCT05259917) is a phase 3 clinical trial assessing the on-demand use of Berotralstat for HAE. If successful, this trial could support the approval of Berotralstat as the first noninvasive, on-demand treatment option to rapidly halt HAE attacks and provide fast symptom relief .

作用機序

Target of Action

Berotralstat primarily targets plasma kallikrein , a serine protease that plays a crucial role in the contact activation pathway . Plasma kallikrein is responsible for the release of bradykinin, a major biologic peptide that promotes swelling and pain associated with attacks of hereditary angioedema (HAE) .

Mode of Action

Berotralstat functions by binding to plasma kallikrein and inhibiting its proteolytic activity . This binding event prevents the cleavage of high-molecular-weight kininogen (HMWK) and the subsequent release of bradykinin . By blocking the enzymatic activity of plasma kallikrein, berotralstat effectively reduces the amount of bradykinin available .

Biochemical Pathways

The inhibition of plasma kallikrein by berotralstat disrupts the contact activation pathway, which is a part of the intrinsic coagulation cascade . This pathway is initiated when blood comes into contact with negatively charged surfaces, leading to the activation of Factor XII (Hageman factor). Activated Factor XII then triggers the conversion of prekallikrein to kallikrein, which in turn cleaves HMWK to release bradykinin . By inhibiting plasma kallikrein, berotralstat prevents the release of bradykinin, thereby reducing the symptoms of HAE .

Pharmacokinetics

In patients with moderate hepatic impairment, berotralstat peak plasma concentrations and AUC increased by 77% and 78%, respectively .

Result of Action

The primary result of berotralstat’s action is the prevention of angioedema attacks in patients with HAE . By inhibiting the release of bradykinin, berotralstat reduces the swelling and pain associated with HAE attacks .

Action Environment

The action of berotralstat can be influenced by various factors. For instance, the presence of other medications can affect its efficacy. In patients receiving concomitant chronic therapy with P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP) inhibitors, the dosage of berotralstat needs to be reduced . Additionally, the drug’s effectiveness can be impacted by the patient’s health status, such as the presence of hepatic impairment .

Safety and Hazards

将来の方向性

Berotralstat is the first once-daily oral therapy to prevent angioedema attacks of HAE in adults and pediatric patients 12 years and older . It has been approved in the USA, and subsequently in Japan . The oral administration of Berotralstat may be more convenient to patients, in contrast to other HAE treatments that require injections or infusions .

特性

IUPAC Name |

2-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F4N6O/c31-24-10-9-22(28(37-17-18-7-8-18)21-5-1-3-19(11-21)15-35)13-25(24)38-29(41)26-14-27(30(32,33)34)39-40(26)23-6-2-4-20(12-23)16-36/h1-6,9-14,18,28,37H,7-8,16-17,36H2,(H,38,41)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNXMBYCBRBRFD-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN[C@@H](C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F4N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336676 | |

| Record name | Berotralstat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hereditary angioedema (HAE) is a rare genetic disorder associated with severe swelling of the skin and upper airway. It is caused by mutations in the regulatory or coding regions of the gene that encodes C1 inhibitor (SERPING1), which result in either a deficiency (type I) or dysfunction (type II) of C1 inhibitor (C1 esterase inhibitor, C1-INH). C1 inhibitor is a serine protease inhibitor that normally regulates bradykinin production by covalently binding to and inactivating plasma kallikrein. Plasma kallikrein is a protease that cleaves high-molecular-weight-kininogen (HMWK) to generate cleaved HMWK (cHMWK). During HAE attacks, the levels of plasma kallikrein fall, leading to the cleavage of high-molecular-weight-kininogen and the release of bradykinin, a potent vasodilator that increases vascular permeability. Bradykinin plays a major role in promoting edema and pain associated with HAE. Patients with HAE cannot properly regulate plasma kallikrein activity due to the deficiency or dysfunction of a serum inhibitor of C1 inhibitor, leading to uncontrolled increases in plasma kallikrein activity and recurrent angioedema attacks. Berotralstat is a potent inhibitor of plasma kallikrein that works by binding to plasma kallikrein and blocking its proteolytic activity, thereby controlling excess bradykinin generation. | |

| Record name | Berotralstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Orladeyo | |

CAS RN |

1809010-50-1 | |

| Record name | Berotralstat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809010501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berotralstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Berotralstat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEROTRALSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZA0KB1BDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)

![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)